4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one
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Overview
Description
4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a piperazine ring substituted with a benzhydryl group and a chromen-2-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring and chromen-2-one core can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and chromen-2-one core are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
- 3-(4-benzhydrylpiperazino)pyrazine-2-carbonitrile
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromen-2-one core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H28N2O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-7-methylchromen-2-one |
InChI |
InChI=1S/C28H28N2O2/c1-21-12-13-25-24(19-27(31)32-26(25)18-21)20-29-14-16-30(17-15-29)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18-19,28H,14-17,20H2,1H3 |
InChI Key |
FOFGTZXGVUBESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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